molecular formula C13H10N4OS B8386177 N-(6-aminobenzothiazol-2-yl)isonicotinamide

N-(6-aminobenzothiazol-2-yl)isonicotinamide

Cat. No. B8386177
M. Wt: 270.31 g/mol
InChI Key: PYZPJKZIZSBXBE-UHFFFAOYSA-N
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Patent
US07576090B2

Procedure details

N-(6-Nitrobenzothiazol-2-yl)isonicotinamide (2.42 g, 8.04 mmol) was suspended in ethyl acetate (150 mL), and dimethylformamide was added until dissolution occured. After addition of palladium on charcoal (4.25 g, 10% Pd, 4 mmol Pd) the mixtue was hydrogenated (1 bar) at 60° C. until completion of the reaction. The palladium was removed by filtration through a pad of celite and the solvent was evaporated. The residue was taken up in little methanol and precipitated by addition of water to obtain N-(6-aminobenzothiazol-2-yl)isonicotinamide (1.73 g, 6.4 mmol, 80%). LC/ESI-MS: m/z=271 [M+H]+; m/z=269 [M−H]−; Rt=1.43 min.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
4.25 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:21]=[CH:20][C:7]2[N:8]=[C:9]([NH:11][C:12](=[O:19])[C:13]3[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=3)[S:10][C:6]=2[CH:5]=1)([O-])=O.CN(C)C=O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:21]=[CH:20][C:7]2[N:8]=[C:9]([NH:11][C:12](=[O:19])[C:13]3[CH:14]=[CH:15][N:16]=[CH:17][CH:18]=3)[S:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=C(S2)NC(C2=CC=NC=C2)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
4.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
until completion of the reaction
CUSTOM
Type
CUSTOM
Details
The palladium was removed by filtration through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
precipitated by addition of water

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(N=C(S2)NC(C2=CC=NC=C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.4 mmol
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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